N-desmethyl loperamide

Overview

Description

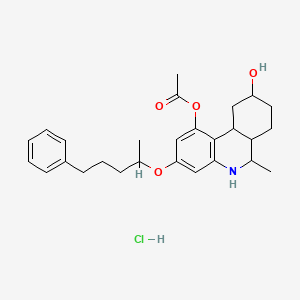

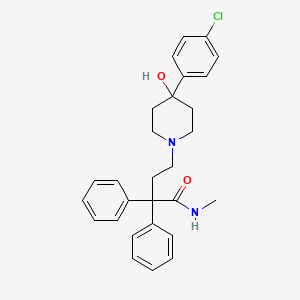

N-Desmethyl-loperamide is a compound with the molecular formula C28H32Cl2N2O2 . It is the major metabolite of loperamide and is structurally similar to the parent molecule . It is a member of piperidines, a tertiary alcohol, a monocarboxylic acid amide, and a member of monochlorobenzenes .

Synthesis Analysis

N-Desmethyl loperamide can be extracted from blood samples using a simple three-step method . The extraction process involves the use of Acetate Buffer and an internal standard. The samples are then applied to SPE tubes without any preconditioning and allowed to flow through the column at a rate of 1–2 mL/min .Molecular Structure Analysis

The molecular weight of N-Desmethyl-loperamide is 499.5 g/mol . The IUPAC name is 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide;hydrochloride . The InChIKey is CDRYTZQIQNWLFW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

N-Desmethyl-loperamide is a monocarboxylic acid amide that is the methylamide of 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanoic acid . It has a role as a drug metabolite .Scientific Research Applications

Selectivity for P-Glycoprotein at the Blood-Brain Barrier

N-desmethyl-Loperamide is utilized in positron emission tomography (PET) imaging to measure the activity of efflux transporters, particularly P-glycoprotein (P-gp), which regulate the passage of drugs across the blood-brain barrier. Studies have shown that N-desmethyl-Loperamide selectively inhibits P-gp among key ATP-binding cassette transporters, making it a valuable tool for understanding drug distribution within the brain and the function of blood-brain barrier transport mechanisms (Kannan et al., 2010).

Imaging Brain P-Glycoprotein Function

Research has developed and evaluated [N-methyl-11C]N-desmethyl-loperamide as a new PET radiotracer for imaging brain P-glycoprotein function. This innovation enables more accurate quantification of P-gp activity in the brain, offering insights into the efflux transporter's role in neuropharmacology and neurotoxicology (Lazarova et al., 2008).

Binding in the hERG Cardiac K+ Channel

The binding properties of N-desmethyl loperamide in the hERG cardiac K+ channel have been examined to understand its potential cardiotoxicity. While this compound binds to the hERG channel, its affinity is significantly lower compared to loperamide, indicating a nuanced understanding of its cardiac effects is necessary (Vaz et al., 2017).

Modulation of Gastrointestinal Function

This compound's parent compound, loperamide, has been investigated for its effects on gastrointestinal function. Loperamide acts as a µ opioid receptor agonist to reduce gut motility and treat diarrhea, but combining it with δ opioid receptor antagonism could normalize GI motility without constipation. This suggests potential new therapeutic applications for this compound through understanding its metabolic and functional pathways (Wade et al., 2012).

Mechanism of Action

Target of Action

N-desmethyl loperamide is a major metabolite of loperamide . It selectively activates peripheral μ-opioid receptors . These receptors are primarily found in the myenteric plexus of the large intestine . The activation of these receptors plays a crucial role in controlling diarrhea by reducing gastrointestinal tract peristalsis .

Mode of Action

This compound interacts with its targets, the μ-opioid receptors, by binding to them . This binding slows down the contractions of the intestines, thereby reducing the speed at which food and fluids move through the gut . This results in more fluid being absorbed back into the body and less fluid being passed out as stools .

Biochemical Pathways

The primary metabolic pathway of loperamide is oxidative N-demethylation, mediated by CYP2C8 and CYP3A4, to form this compound . CYP2B6 and CYP2D6 also play a minor role in loperamide N-demethylation . The metabolites of loperamide, including this compound, are pharmacologically inactive .

Pharmacokinetics

This compound, like loperamide, is a substrate of the ATP-dependent efflux transporter, P-glycoprotein . This results in both the parent compound and the metabolite displaying restricted passage through the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gastrointestinal tract peristalsis . This leads to the control of nonspecific diarrhea and chronic diarrhea caused by inflammatory bowel disease, or gastroenteritis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP2C8, CYP3A4, CYP2B6, or CYP2D6 could potentially affect the metabolism of loperamide and hence the formation of this compound . Additionally, substances that inhibit P-glycoprotein could potentially increase the bioavailability of this compound .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N-desmethyl loperamide is a substrate of the ATP-dependent efflux transporter, P-glycoprotein . This interaction plays a crucial role in the drug’s bioavailability and its ability to cross the blood-brain barrier .

Cellular Effects

The cellular effects of this compound are primarily related to its interaction with P-glycoprotein . This interaction can influence cell function by affecting the transport and distribution of various substances across the cell membrane .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with P-glycoprotein . This interaction can lead to changes in the transport and distribution of various substances across the cell membrane .

Temporal Effects in Laboratory Settings

It is known that the compound is a major metabolite of loperamide and is involved in interactions with P-glycoprotein .

Dosage Effects in Animal Models

It is known that the compound is a major metabolite of loperamide and is involved in interactions with P-glycoprotein .

Metabolic Pathways

This compound is a major metabolite of loperamide, suggesting that it is involved in the metabolic pathways of loperamide . The primary metabolic pathway is oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form this compound .

Transport and Distribution

This compound is a substrate of the ATP-dependent efflux transporter, P-glycoprotein . This interaction plays a crucial role in the drug’s transport and distribution within cells and tissues .

Subcellular Localization

Given its interaction with P-glycoprotein, it is likely that the compound is localized in areas of the cell where this transporter is present .

properties

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOPTLXEYOVARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430956 | |

| Record name | N-Desmethyl loperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66164-07-6 | |

| Record name | N-Desmethyl Loperamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66164-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylloperamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066164076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl loperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLLOPERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R07BFN7L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is N-desmethyl loperamide (dLop) primarily known for in a research context?

A1: dLop is primarily recognized as a research tool for studying P-glycoprotein (P-gp), an efflux transporter protein found at the blood-brain barrier (BBB) [, , , ].

Q2: How does dLop interact with P-glycoprotein?

A2: dLop acts as a substrate for P-gp, meaning it binds to the transporter and is actively pumped out of cells [, ]. At the BBB, this prevents dLop from entering the brain [, ].

Q3: What happens to brain uptake of dLop when P-gp is inhibited?

A3: When P-gp is inhibited, dLop is no longer efficiently effluxed from the brain. This leads to a significant increase in its brain uptake, which can be visualized using Positron Emission Tomography (PET) imaging [, , , ].

Q4: Besides being a P-gp substrate, does dLop have other notable interactions within cells?

A5: Research shows that dLop accumulates in lysosomes, acidic organelles found within cells. This accumulation is thought to be due to ionic trapping of this weak base within the acidic lysosomal environment [, ].

Q5: How does lysosomal trapping of dLop impact its use as a PET imaging agent?

A6: Lysosomal trapping enhances the PET signal of [¹¹C]dLop by causing the radiotracer to accumulate over time, effectively amplifying the signal [, ].

Q6: Is there any spectroscopic data available for dLop?

A6: The provided abstracts do not contain detailed spectroscopic data for dLop.

Q7: What can be said about the stability of dLop for research purposes?

A9: While the provided abstracts don't delve into specific stability data, they highlight the use of [¹¹C]dLop in PET imaging, suggesting sufficient stability for radiolabeling and in vivo studies [, , , ].

Q8: What analytical techniques are used to study dLop and its interaction with P-gp?

A8: The research primarily uses:

- PET Imaging: To visualize and quantify the brain uptake of [¹¹C]dLop in the presence and absence of P-gp inhibitors [, , , ].

- Cell-based Transport Assays: To measure the accumulation and efflux of [³H]dLop in cells overexpressing P-gp and other transporters [, , ].

- Immunohistochemistry and Western Blotting: To quantify P-gp expression levels in cells and tissues [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[3-carboxy-5-[[(2S)-2-carboxy-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]hexan-2-yl]amino]-3-hydroxy-5-oxopentanoyl]amino]-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-2-methylhexanoic acid](/img/structure/B1676934.png)

![4-[[(1S)-1-carboxy-5-[hydroxy-[(Z)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1676936.png)